molecular formula C48H72O14 B7782182 Avermectin

Avermectin

Cat. No. B7782182
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-VDYLCOMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin is a natural product found in Streptomyces avermitilis with data available.

Scientific Research Applications

  • Avermectin's Development and Usage : Initially developed from a soil-dwelling bacterium, this compound was transformed into an antiparasitic product for veterinary science and animal husbandry. Its applications in human medicine were subsequently developed (Campbell, 2012).

  • Mechanism of Action : this compound acts on glutamate-gated chloride channels in nematodes and arthropods, making it effective in controlling parasites. Research on Caenorhabditis elegans has contributed to understanding its mechanism of action (Cully et al., 1994).

  • Genetic Regulation of Biosynthesis : The aveR gene in Streptomyces avermitilis regulates this compound biosynthesis. Its inactivation leads to a loss of production, indicating its critical role as a positive regulator (Kitani et al., 2009).

  • This compound-Sensitive Chloride Channels : Research has identified novel this compound-sensitive chloride channels in C. elegans, contributing to understanding resistance mechanisms and the drug's target sites (Vassilatis et al., 1997).

  • Natural Resistance to this compound : A study found a four-amino acid deletion in C. elegans that conferred resistance to this compound, offering insights into resistance mechanisms among nematode species (Ghosh et al., 2012).

  • This compound's Diverse Biological Effects : Avermectins have demonstrated anthelmintic, insecticidal, anticancer, anti-diabetic, and antiviral properties. Their action primarily involves disrupting electrical impulse transmission in invertebrate muscles and nerves (Batiha et al., 2020).

  • Cytotoxic Effects of this compound : Studies have highlighted the cytotoxic effects of this compound on human cells, such as HepG2 and HeLa cells, indicating potential health risks associated with its usage (Zhang et al., 2017; Zhang et al., 2016).

  • Effects on Non-Target Organisms : this compound has shown to induce expression changes and inhibit physiological functions in non-target organisms, suggesting environmental concerns (Li et al., 2017).

  • This compound Production and Fermentation : The discovery and fermentation process of avermectins have been detailed, providing insights into their large-scale production (Burg et al., 1979).

  • Eco-toxicological Effects : The eco-toxicological effects of avermectins, particularly on water, sediment, soil, and food products, have been explored, highlighting the need for better management practices (Bai & Ogbourne, 2016).

  • Biosynthetic Gene Cluster and Engineering : Efforts in cloning and heterologous expression of the this compound biosynthetic gene cluster have opened avenues for creating novel derivatives and improving production (Deng et al., 2017).

  • Antibacterial Properties Against Mycobacterium tuberculosis : Avermectins have been found to be bactericidal against mycobacterial species, including multidrug-resistant strains of M. tuberculosis, suggesting their potential repurposing for tuberculosis treatment (Lim et al., 2012).

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-VDYLCOMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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